molecular formula C10H8N4O2S B13994780 Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)- CAS No. 73768-47-5

Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-

Cat. No.: B13994780
CAS No.: 73768-47-5
M. Wt: 248.26 g/mol
InChI Key: VLJNALDOMOTHNF-UHFFFAOYSA-N
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Description

Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-: is a heterocyclic compound that contains both pyrimidine and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 5-methyl-2-((3-nitro-2-pyridinyl)thio)-pyrimidine, often involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents.

Industrial Production Methods: Industrial production of such compounds may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives .

Scientific Research Applications

Chemistry: Pyrimidine derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .

Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the study of nucleic acids and their interactions .

Medicine: Pyrimidine derivatives have shown promise in the development of pharmaceuticals, including antiviral, anticancer, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .

Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their diverse reactivity and stability make them suitable for various applications .

Mechanism of Action

The mechanism of action of pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)- is unique due to the presence of both the nitro group on the pyridine ring and the thio group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

73768-47-5

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

5-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine

InChI

InChI=1S/C10H8N4O2S/c1-7-5-12-10(13-6-7)17-9-8(14(15)16)3-2-4-11-9/h2-6H,1H3

InChI Key

VLJNALDOMOTHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)SC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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